molecular formula C17H18F2N2O2 B6567853 2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 1021264-58-3

2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide

Cat. No.: B6567853
CAS No.: 1021264-58-3
M. Wt: 320.33 g/mol
InChI Key: VQWHDQHARNTFGS-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a difluorophenyl group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The difluorophenyl group can be introduced via electrophilic aromatic substitution reactions, while the cyclopentyl group is often added through alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide: shares structural similarities with other oxazole derivatives and fluorinated aromatic compounds.

    2-cyclopentyl-N-{[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl}acetamide: This compound differs by having chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.

    2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-thiazol-3-yl]methyl}acetamide: The oxazole ring is replaced with a thiazole ring, leading to different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the oxazole ring provides a versatile scaffold for further modifications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-cyclopentyl-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2/c18-12-5-6-14(15(19)8-12)16-9-13(21-23-16)10-20-17(22)7-11-3-1-2-4-11/h5-6,8-9,11H,1-4,7,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWHDQHARNTFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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